![molecular formula C20H24N2O B4437397 1-benzyl-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4437397.png)
1-benzyl-N-(2-methylphenyl)-4-piperidinecarboxamide
Overview
Description
1-benzyl-N-(2-methylphenyl)-4-piperidinecarboxamide, also known as BTCP, is a synthetic compound that belongs to the family of piperidinecarboxamides. It was first synthesized in the late 1970s and has been extensively studied for its potential use as a pharmacological tool in scientific research. BTCP has been found to have a high affinity for dopamine transporters, which makes it a useful tool for studying the dopamine system in the brain.
Mechanism of Action
1-benzyl-N-(2-methylphenyl)-4-piperidinecarboxamide works by inhibiting the reuptake of dopamine in the brain. It binds to the dopamine transporter and prevents dopamine from being transported back into the presynaptic neuron, leading to an increase in extracellular dopamine levels. This increase in dopamine levels can have a variety of effects on behavior, cognition, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-N-(2-methylphenyl)-4-piperidinecarboxamide are primarily related to its effects on the dopamine system in the brain. In animal studies, 1-benzyl-N-(2-methylphenyl)-4-piperidinecarboxamide has been found to increase locomotor activity, induce stereotypy, and produce conditioned place preference. These effects are consistent with the effects of other drugs that increase dopamine levels in the brain.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-benzyl-N-(2-methylphenyl)-4-piperidinecarboxamide in lab experiments is its high affinity for dopamine transporters, which makes it a useful tool for studying the dopamine system in the brain. However, one limitation of using 1-benzyl-N-(2-methylphenyl)-4-piperidinecarboxamide is that it is not selective for dopamine transporters and can also bind to other monoamine transporters, such as norepinephrine and serotonin transporters. This can make it difficult to interpret the specific effects of dopamine on behavior, cognition, and addiction.
Future Directions
There are several future directions for research on 1-benzyl-N-(2-methylphenyl)-4-piperidinecarboxamide. One area of research is to develop more selective dopamine transporter inhibitors that can be used to study the dopamine system in the brain with greater specificity. Another area of research is to study the long-term effects of 1-benzyl-N-(2-methylphenyl)-4-piperidinecarboxamide on the dopamine system and behavior, cognition, and addiction. Finally, there is a need for more research on the potential therapeutic uses of 1-benzyl-N-(2-methylphenyl)-4-piperidinecarboxamide and other dopamine transporter inhibitors for the treatment of psychiatric disorders, such as depression and addiction.
Scientific Research Applications
1-benzyl-N-(2-methylphenyl)-4-piperidinecarboxamide is primarily used as a pharmacological tool in scientific research to study the dopamine system in the brain. Its high affinity for dopamine transporters makes it a useful tool for studying the regulation of dopamine release and reuptake in the brain. 1-benzyl-N-(2-methylphenyl)-4-piperidinecarboxamide has also been used to study the effects of dopamine on behavior, cognition, and addiction.
properties
IUPAC Name |
1-benzyl-N-(2-methylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-7-5-6-10-19(16)21-20(23)18-11-13-22(14-12-18)15-17-8-3-2-4-9-17/h2-10,18H,11-15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMZHSQNGZRSSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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